![molecular formula C19H31ClOS B14178242 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol CAS No. 922724-45-6](/img/structure/B14178242.png)
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a sulfanyl propyl chain. This compound is utilized in various industrial applications, particularly as a stabilizer and antioxidant in polymers and other hydrocarbon-based products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→(CH3)3C2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Halogenation often uses chlorine (Cl_2) or bromine (Br_2), while nitration uses nitric acid (HNO_3).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinones.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity
Wirkmechanismus
The antioxidant effect of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This process involves the stabilization of the phenoxyl radical formed after hydrogen donation. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the sulfanyl propyl chain.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, offering enhanced steric protection.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups .
Uniqueness
This structural feature enhances its versatility and effectiveness in various industrial and research applications .
Eigenschaften
CAS-Nummer |
922724-45-6 |
|---|---|
Molekularformel |
C19H31ClOS |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[3-(2-chloroethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C19H31ClOS/c1-18(2,3)15-12-14(8-7-10-22-11-9-20)13-16(17(15)21)19(4,5)6/h12-13,21H,7-11H2,1-6H3 |
InChI-Schlüssel |
LSEXLNOVUGFCAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
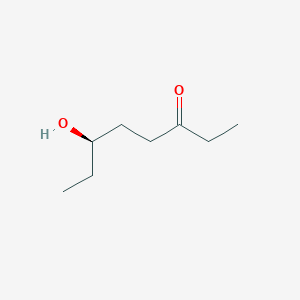
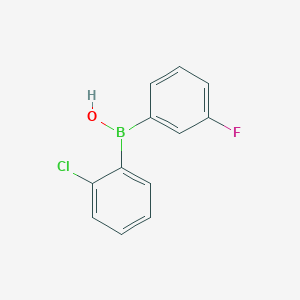
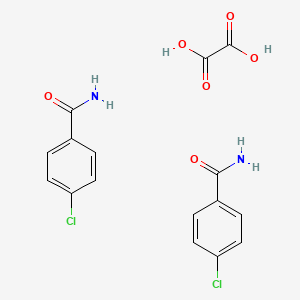
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
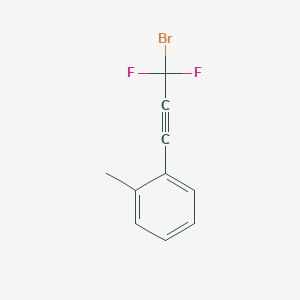
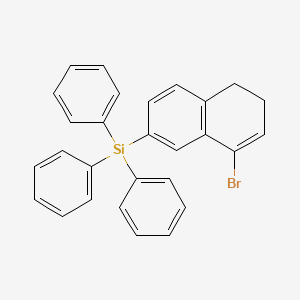
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

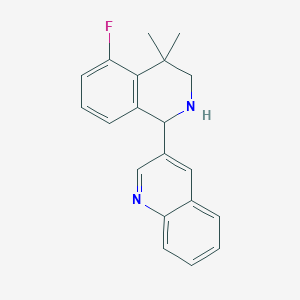
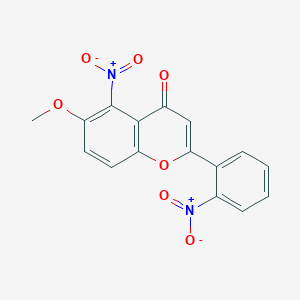
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
